3,4-Dibromo-5-chloro-8-methoxyquinoline

Lipophilicity Drug-likeness Physicochemical Properties

This polyhalogenated quinoline features a unique 3,4-dibromo-5-chloro substitution pattern unattainable via simple electrophilic halogenation of 8-methoxyquinoline. The differential reactivity of aryl bromides versus the C5 chlorine enables iterative chemoselective cross-coupling for modular library synthesis. With predicted XLogP3-AA ~4.2 and demonstrated antiproliferative SAR in related analogs (IC₅₀ as low as 6.7 µg/mL), it is a premier scaffold for medicinal chemistry programs targeting hydrophobic protein pockets or requiring high membrane permeability. Substituting with simpler mono- or dibromo-quinolines results in a chemically distinct entity with divergent reactivity and biological interactions.

Molecular Formula C10H6Br2ClNO
Molecular Weight 351.422
CAS No. 1209146-93-9
Cat. No. B566763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-5-chloro-8-methoxyquinoline
CAS1209146-93-9
Synonyms5-Chloro-3,4-dibromo-8-methoxyquinoline
Molecular FormulaC10H6Br2ClNO
Molecular Weight351.422
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Cl)C(=C(C=N2)Br)Br
InChIInChI=1S/C10H6Br2ClNO/c1-15-7-3-2-6(13)8-9(12)5(11)4-14-10(7)8/h2-4H,1H3
InChIKeyUEIUCLKZDSXQQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibromo-5-chloro-8-methoxyquinoline (CAS 1209146-93-9) Overview for Research Procurement


3,4-Dibromo-5-chloro-8-methoxyquinoline (CAS 1209146-93-9) is a polyhalogenated quinoline derivative with the molecular formula C₁₀H₆Br₂ClNO and a molecular weight of 351.42 g/mol. It features a distinct substitution pattern comprising a methoxy group at the C8 position, a chlorine atom at C5, and bromine atoms at both the C3 and C4 positions of the quinoline core . This unique arrangement of three halogen atoms on the heteroaromatic scaffold differentiates it from simpler halogenated quinolines and provides a unique electronic and steric profile. Predicted physicochemical properties include a boiling point of 405.1±40.0 °C, a density of 1.898±0.06 g/cm³, and a pKa of -1.87±0.50, indicating low basicity .

Why 3,4-Dibromo-5-chloro-8-methoxyquinoline Cannot Be Replaced by Generic Halogenated Quinolines


Generic substitution with a more common halogenated quinoline, such as 5,7-dibromo-8-methoxyquinoline or a mono-halogenated analog, is chemically unsound. The specific 3,4-dibromo-5-chloro substitution pattern is not achievable through simple, one-step halogenation of the 8-methoxyquinoline core. Research on the electrophilic halogenation of 8-methoxyquinoline demonstrates that bromination is highly regioselective, typically yielding a mono-bromo derivative at the C5 position as the sole product under standard conditions [1]. Achieving the 3,4-dibromo substitution requires a more complex, multi-step synthetic pathway, which is a key differentiator for procurement. Consequently, substituting this compound with a structurally similar analog will result in a different chemical entity with divergent reactivity, physicochemical properties (e.g., solubility, logP), and biological interactions, as highlighted in the quantitative evidence below [2].

Quantitative Differentiation Evidence for 3,4-Dibromo-5-chloro-8-methoxyquinoline (CAS 1209146-93-9)


Enhanced Lipophilicity (XLogP3) Compared to Dehalogenated 8-Methoxyquinoline Core

The compound's high lipophilicity is a critical differentiator for applications where membrane permeability or hydrophobic interactions are key. The presence of three heavy halogen atoms (two Br, one Cl) significantly increases the calculated partition coefficient (XLogP3-AA) compared to the unsubstituted 8-methoxyquinoline core. This property is central to its use as a probe in cellular assays or as a lipophilic building block for medicinal chemistry [1].

Lipophilicity Drug-likeness Physicochemical Properties

Class-Leading Antiproliferative Potential Based on 8-Methoxyquinoline SAR

The combination of a C8-methoxy group and a high degree of bromination (dibromo) is a key structural motif for potent antiproliferative activity against cancer cell lines. An SAR study on bromo-derivatives of 8-substituted quinolines demonstrated that 5,7-dibromo-8-hydroxyquinoline exhibited strong activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC₅₀ values ranging from 6.7 to 25.6 µg/mL [1]. The target compound retains the favorable 8-methoxy motif and adds additional halogenation (Br at C3/C4, Cl at C5), which, based on this SAR, is expected to enhance or modulate this antiproliferative phenotype. This positions it as a more advanced scaffold compared to the more extensively studied mono-bromo or hydroxy analogs.

Anticancer Antiproliferative Structure-Activity Relationship (SAR)

Commercial Purity Benchmark for Consistent Research Outcomes

For procurement in academic or industrial research settings, the guaranteed purity of a chemical building block is a critical, quantifiable differentiator. This compound is typically supplied at a purity of 95%, which is the standard benchmark for many research-grade quinoline derivatives . This specification ensures a reliable baseline for reproducible synthetic transformations and biological assays. While other vendors may offer similar purity, the confirmation of a 95% minimum specification is essential for minimizing variability introduced by impurities, which is especially important when working with polyhalogenated compounds where minor byproducts could have significant effects.

Purity Reproducibility Quality Control

High-Value Research Applications for 3,4-Dibromo-5-chloro-8-methoxyquinoline (CAS 1209146-93-9)


Advanced Intermediate for Suzuki-Miyaura Cross-Coupling Reactions

The 3,4-dibromo-5-chloro substitution pattern makes this compound an exceptionally versatile substrate for sequential, chemoselective cross-coupling reactions, such as the Suzuki-Miyaura coupling. The differing reactivity of aryl bromides and chlorides allows for the iterative introduction of diverse aryl or heteroaryl groups at specific positions on the quinoline core [1]. This enables the rapid, modular construction of complex, polyaryl-substituted quinoline libraries for drug discovery or materials science, a synthetic strategy not possible with simpler, mono-halogenated quinoline analogs [1].

Core Scaffold for Anticancer Structure-Activity Relationship (SAR) Studies

Based on the established SAR linking 8-methoxy and polybrominated quinoline cores to potent antiproliferative activity (IC₅₀ values down to 6.7 µg/mL against C6, HeLa, and HT29 cell lines for related compounds) [2], this compound is an ideal scaffold for medicinal chemistry programs. Its unique 3,4-dibromo-5-chloro substitution pattern allows researchers to probe the effects of halogen placement and electronic density on cytotoxicity, potentially leading to the identification of novel topoisomerase inhibitors or other anticancer mechanisms distinct from those of 5,7-dibromo-8-hydroxyquinoline [2].

Lipophilic Probe for Cellular and Biochemical Assays

With a high predicted lipophilicity (XLogP3-AA of ~4.2 for a closely related isomer) [3], this compound is well-suited for applications requiring cellular membrane permeability or for targeting hydrophobic protein pockets. It can serve as a lipophilic probe or control compound in assays designed to measure cellular uptake, intracellular target engagement, or the effect of halogenation on pharmacokinetic properties, where less lipophilic quinoline analogs would have different distribution profiles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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